6-Bromo-2,3,4-trifluorobenzaldehyde
Description
6-Bromo-2,3,4-trifluorobenzaldehyde (CAS No. 372519-10-3) is a halogenated benzaldehyde derivative with bromine at position 6 and fluorine atoms at positions 2, 3, and 4. This compound is of significant interest in pharmaceutical and materials chemistry due to the synergistic effects of halogen substituents, which enhance electronic and steric properties. The trifluoromethyl and bromine groups influence reactivity, solubility, and biological activity, making it a valuable intermediate in synthesizing antimicrobial agents and heterocyclic compounds .
Properties
IUPAC Name |
6-bromo-2,3,4-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUAIPEOHAIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431481 | |
| Record name | 6-Bromo-2,3,4-trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372519-10-3 | |
| Record name | 6-Bromo-2,3,4-trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3,4-trifluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2,3,4-trifluorobenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-Bromo-2,3,4-trifluorobenzoic acid.
Reduction: 6-Bromo-2,3,4-trifluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3,4-trifluorobenzaldehyde is utilized in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4-trifluorobenzaldehyde involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the electron-withdrawing effects of the bromine and fluorine atoms, which influence the reactivity of the aldehyde group. This makes it a valuable intermediate in various chemical reactions and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution
5-Bromo-2,3,4-trifluorobenzaldehyde (CAS No. 914935-69-6)
- Structural Difference : Bromine at position 5 instead of 6.
- Safety data indicate distinct handling requirements compared to the 6-bromo isomer .
4-Bromo-2,3,6-trifluorobenzaldehyde (CAS No. 537033-56-0)
- Structural Difference : Bromine at position 4; fluorines at 2, 3, and 6.
Difluoro Analogues
6-Bromo-2,3-difluorobenzaldehyde (CAS No. 360576-04-1)
- Structural Difference : Missing fluorine at position 4.
- Impact : Reduced electronegativity and steric bulk may lower boiling point and increase reactivity in aldehyde-specific reactions. This compound has a 0.98 similarity score to the target molecule, suggesting comparable synthetic utility .
2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6)
- Structural Difference : Bromine at position 2; fluorines at 4 and 6.
Functionalized Derivatives
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS No. 651326-71-5)
- Structural Difference : Trimethylsilyl group at position 3.
- Impact: The hydrophobic silyl group enhances solubility in chloroform and DMSO, making it suitable for organometallic reactions. Its molecular weight (293.18 g/mol) is higher than the target compound (241.02 g/mol), affecting diffusion kinetics in biological systems .
Dibromo Analogues
2,4-Dibromo-6-fluorobenzaldehyde (CAS No. 205683-34-7)
Data Table: Key Properties of 6-Bromo-2,3,4-trifluorobenzaldehyde and Analogues
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution | Notable Properties |
|---|---|---|---|---|---|
| This compound | 372519-10-3 | C₇H₂BrF₃O | 241.02 | Br (6), F (2,3,4) | High electronegativity, antimicrobial use |
| 5-Bromo-2,3,4-trifluorobenzaldehyde | 914935-69-6 | C₇H₂BrF₃O | 241.02 | Br (5), F (2,3,4) | Distinct regiochemical reactivity |
| 4-Bromo-2,3,6-trifluorobenzaldehyde | 537033-56-0 | C₇H₂BrF₃O | 241.02 | Br (4), F (2,3,6) | Altered crystal packing |
| 6-Bromo-2,3-difluorobenzaldehyde | 360576-04-1 | C₇H₃BrF₂O | 221.00 | Br (6), F (2,3) | Lower steric hindrance |
| 6-Bromo-2,4-difluoro-3-(TMS)benzaldehyde | 651326-71-5 | C₁₀H₁₁BrF₂OSi | 293.18 | Br (6), F (2,4), TMS (3) | Enhanced solubility in organic solvents |
Biological Activity
Molecular Structure
- Molecular Formula : CHBrF₃O
- Molecular Weight : 227.94 g/mol
- IUPAC Name : 6-Bromo-2,3,4-trifluorobenzaldehyde
Synthetic Routes
The synthesis of this compound typically involves the bromination of 2,3,4-trifluorobenzaldehyde using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. The product is purified through crystallization or distillation methods to achieve high purity and yield.
While there is no comprehensive understanding of the biological functions or mechanisms of action for this compound, its electronic properties suggest potential interactions with biological targets. The electron-withdrawing effects of the bromine and fluorine substituents may enhance its reactivity with various biomolecules, potentially influencing enzyme interactions and metabolic pathways.
Potential Applications
Research indicates that compounds with similar structures exhibit various biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2,3,5,6-Tetrafluorobenzaldehyde | Antimicrobial properties | |
| 4-(Trifluoromethyl)benzaldehyde | Inhibitor of certain enzymes | |
| 3,6-Dibromo-2-fluorobenzaldehyde | Potential anticancer activity |
The unique substitution pattern of this compound may allow it to serve as a precursor for active pharmaceutical ingredients (APIs) and in drug development.
Case Studies
- Neuroprotective Properties : Some studies have suggested that structurally related compounds may exhibit neuroprotective functions by interacting with amyloid precursor protein (APP) processing pathways. Although direct studies on this compound are lacking, its structural analogs have shown promise in this area .
- Anticancer Research : Investigations into compounds with similar electronic properties have indicated potential anticancer activities through mechanisms involving tubulin stabilization and inhibition of cancer cell proliferation . These findings suggest that further research into this compound could yield valuable insights into its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
